4-((4,5-Dimethoxy-3-oxo-1,3-dihydroisobenzofuran-1-yl)amino)benzoic acid
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Overview
Description
4-((4,5-Dimethoxy-3-oxo-1,3-dihydroisobenzofuran-1-yl)amino)benzoic acid is a complex organic compound with the molecular formula C17H15NO6 This compound features a unique structure that includes a dihydroisobenzofuran moiety linked to a benzoic acid derivative through an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4,5-Dimethoxy-3-oxo-1,3-dihydroisobenzofuran-1-yl)amino)benzoic acid typically involves multiple steps. One common method starts with the preparation of the dihydroisobenzofuran core, which is then functionalized with methoxy groups. The final step involves the coupling of this intermediate with a benzoic acid derivative through an amide bond formation reaction. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow synthesis and automated reaction monitoring are employed to enhance production rates and maintain consistent quality .
Chemical Reactions Analysis
Types of Reactions
4-((4,5-Dimethoxy-3-oxo-1,3-dihydroisobenzofuran-1-yl)amino)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and pH levels to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse chemical entities .
Scientific Research Applications
4-((4,5-Dimethoxy-3-oxo-1,3-dihydroisobenzofuran-1-yl)amino)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-((4,5-Dimethoxy-3-oxo-1,3-dihydroisobenzofuran-1-yl)amino)benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. This interaction can lead to various biological effects, depending on the nature of the target and the context of the interaction .
Comparison with Similar Compounds
Similar Compounds
- 4,4′-(3-Oxo-1,3-dihydroisobenzofuran-1,1-diyl)dibenzoic acid
- Methyl 4-((4,5-dimethoxy-3-oxo-1,3-dihydroisobenzofuran-1-yl)amino)benzoate
Uniqueness
4-((4,5-Dimethoxy-3-oxo-1,3-dihydroisobenzofuran-1-yl)amino)benzoic acid stands out due to its specific functional groups and the unique combination of the dihydroisobenzofuran and benzoic acid moieties.
Properties
IUPAC Name |
4-[(4,5-dimethoxy-3-oxo-1H-2-benzofuran-1-yl)amino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO6/c1-22-12-8-7-11-13(14(12)23-2)17(21)24-15(11)18-10-5-3-9(4-6-10)16(19)20/h3-8,15,18H,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWJIRJKWNACNCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)C(OC2=O)NC3=CC=C(C=C3)C(=O)O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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